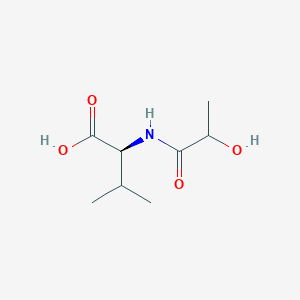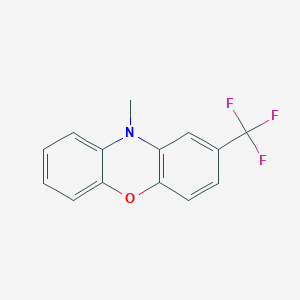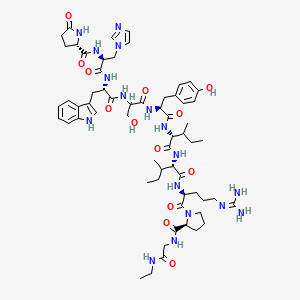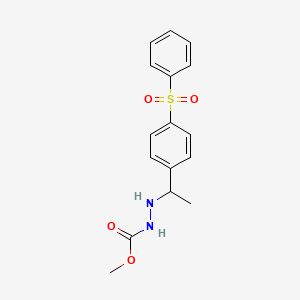
N-(2-Hydroxypropanoyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxypropanoyl)-L-valine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxypropanoyl)-L-valine typically involves the reaction of L-valine with lactic acid under controlled conditions. The reaction can be catalyzed by enzymes or chemical catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using microorganisms that can produce lactic acid and valine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxypropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-Oxopropanoyl)-L-valine.
Reduction: Regeneration of this compound.
Substitution: Formation of N-(2-Halopropanoyl)-L-valine derivatives.
Applications De Recherche Scientifique
N-(2-Hydroxypropanoyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating immune responses.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxypropanoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions such as growth, differentiation, and immune response.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxypropanoyl)-L-methionine
- N-(2-Hydroxypropanoyl)-L-leucine
- N-(2-Hydroxypropanoyl)-L-isoleucine
Comparison: N-(2-Hydroxypropanoyl)-L-valine is unique due to its specific structure and the presence of the valine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct properties of valine. For example, N-(2-Hydroxypropanoyl)-L-methionine contains a sulfur atom, which can influence its chemical behavior and interactions with biological molecules.
Propriétés
Numéro CAS |
70190-98-6 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(2S)-2-(2-hydroxypropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5?,6-/m0/s1 |
Clé InChI |
IJKKTQLUXOILBQ-GDVGLLTNSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)


![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
